molecular formula C17H15N3OS B2484472 2-(pyridin-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034410-82-5

2-(pyridin-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2484472
CAS No.: 2034410-82-5
M. Wt: 309.39
InChI Key: JGQUUCUDCNDDCZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both nitrogen and sulfur heteroatoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 3-bromopyridine, undergoes a coupling reaction with a thiophene derivative, such as 2-thiopheneboronic acid, using a palladium-catalyzed Suzuki coupling reaction. This forms the intermediate 5-(thiophen-2-yl)pyridine.

    Acetamide Formation: The intermediate is then reacted with 2-bromoacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient or recyclable catalysts.

    Reaction Conditions: Optimizing temperature, solvent, and reaction time to improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine rings, potentially converting them to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Biology

Biologically, compounds containing pyridine and thiophene rings are often explored for their potential as pharmaceuticals. They can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of heteroatoms like nitrogen and sulfur can enhance binding affinity to biological targets, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for 2-(pyridin-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. Generally, the compound could interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Pyridin-3-yl)-N-((5-(pyridin-2-yl)pyridin-3-yl)methyl)acetamide: Contains an additional pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(pyridin-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide imparts unique electronic properties and reactivity compared to its analogs. Thiophene rings are known for their stability and ability to participate in π-π interactions, which can enhance the compound’s binding affinity and specificity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-pyridin-3-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(8-13-3-1-5-18-9-13)20-11-14-7-15(12-19-10-14)16-4-2-6-22-16/h1-7,9-10,12H,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQUUCUDCNDDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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